p-(1-Cyclooctenyl)-anisol

Description

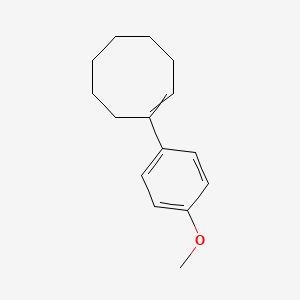

p-(1-Cyclooctenyl)-anisol is a derivative of anisole (methoxybenzene), where a cyclooctenyl group (an eight-membered cyclic alkene) is attached to the para position of the methoxy-substituted benzene ring. The cyclooctenyl substituent introduces steric bulk and conformational flexibility, which may influence solubility, reactivity, and biological activity compared to smaller or more rigid substituents .

Properties

Molecular Formula |

C15H20O |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)cyclooctene |

InChI |

InChI=1S/C15H20O/c1-16-15-11-9-14(10-12-15)13-7-5-3-2-4-6-8-13/h7,9-12H,2-6,8H2,1H3 |

InChI Key |

ARPAWHNHIRNOOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CCCCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares p-(1-Cyclooctenyl)-anisol with key analogs based on substituent type, molecular weight, and physicochemical properties inferred from the evidence:

*Water solubility and vapor pressure are inferred from substituent hydrophobicity and parent compound (anisole) data.

†Estimated based on cyclooctenyl (C₈H₁₁) + anisole (C₇H₈O - H).

Key Observations:

- Steric Effects : Larger substituents (e.g., cyclooctenyl, diphenylvinyl) reduce solubility due to increased hydrophobicity and steric hindrance .

- Electron-Donating Effects : All analogs retain the methoxy group’s electron-donating nature, but bulky substituents may hinder resonance stabilization .

Metabolic and Reactivity Profiles

- Anisole (Baseline) : Metabolized via oxidation (e.g., hydroxylation at the para position) followed by glucuronidation or sulfation .

- p-Cyclohexenyl-anisole : The unsaturated cyclohexenyl group may undergo epoxidation or dihydroxylation, similar to terpene-derived compounds .

- p-Styryl-anisole : The conjugated styryl group could participate in photochemical reactions or serve as a Michael acceptor in biological systems .

- p-Cyclooctenyl-anisole (Hypothesized) : The larger ring size may slow metabolic oxidation due to steric shielding of the aromatic ring, leading to prolonged half-life compared to smaller analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.